molecular formula C10H13FN6O2 B12787462 2,6-diNH2-2'F-ddP CAS No. 123318-81-0

2,6-diNH2-2'F-ddP

Cat. No.: B12787462
CAS No.: 123318-81-0
M. Wt: 268.25 g/mol
InChI Key: PHDRWZXWRBXBOC-DQSPEZDDSA-N
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Description

2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine, commonly referred to as 2,6-diNH2-2’F-ddP, is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.

    Deoxygenation: Removal of the hydroxyl groups at the 2’ and 3’ positions to form the dideoxy structure.

    Amination: Introduction of amino groups at the 2 and 6 positions of the adenine base.

Industrial Production Methods

Industrial production of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce halogenated analogs.

Scientific Research Applications

2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-2’,3’-dideoxyadenosine: Lacks the fluorine atom at the 2’ position.

    2,6-Diamino-2’-fluoro-2’,3’-dideoxycytidine: Contains a cytosine base instead of adenine.

    2,6-Diamino-2’-fluoro-2’,3’-dideoxyguanosine: Contains a guanine base instead of adenine.

Uniqueness

The presence of the fluorine atom at the 2’ position in 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine enhances its stability and alters its interaction with biological targets, making it unique compared to other similar compounds.

Properties

CAS No.

123318-81-0

Molecular Formula

C10H13FN6O2

Molecular Weight

268.25 g/mol

IUPAC Name

[(2S,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluorooxolan-2-yl]methanol

InChI

InChI=1S/C10H13FN6O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(12)15-10(13)16-8(6)17/h3-5,9,18H,1-2H2,(H4,12,13,15,16)/t4-,5-,9+/m0/s1

InChI Key

PHDRWZXWRBXBOC-DQSPEZDDSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=C(N=C32)N)N)CO

Canonical SMILES

C1C(OC(C1F)N2C=NC3=C(N=C(N=C32)N)N)CO

Origin of Product

United States

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